Product packaging for Gentisyl Alcohol(Cat. No.:CAS No. 495-08-9)

Gentisyl Alcohol

Cat. No.: B1193962
CAS No.: 495-08-9
M. Wt: 140.14 g/mol
InChI Key: PUZSUVGRVHEUQO-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Gentisyl alcohol, chemically known as 2,5-dihydroxybenzyl alcohol, is a recognized natural product. nih.gov It belongs to the class of aromatic primary alcohols and is structurally related to benzyl (B1604629) alcohol and hydroquinone (B1673460). nih.gov Its presence has been identified in a variety of fungal species, establishing it as a fungal metabolite. nih.gov For instance, it was first identified as a metabolic product of Penicillium patulum. drugfuture.com Subsequent research has documented its isolation from numerous other fungi, including marine-derived species such as Penicillium terrestre and endophytic fungi like Phoma herbarum found in the turmeric plant (Curcuma longa). nih.govnih.govnih.gov The study of this compound and its derivatives is a part of the broader field of marine natural products chemistry, which investigates novel compounds from marine organisms for potential applications. nih.govresearchgate.nettandfonline.com

Significance as a Secondary Metabolite

Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. frontiersin.orgfrontiersin.org Instead, they often play a role in mediating interactions with the environment. This compound is a secondary metabolite produced by various fungi, including those from the genera Penicillium, Aspergillus, Phoma, and Arthrinium. drugfuture.commdpi.comjst.go.jp The production of such metabolites is a key area of study in understanding the ecological roles of fungi and their interactions with other organisms, such as plants. frontiersin.org Research into fungal secondary metabolites like this compound is driven by the potential to discover novel bioactive compounds. frontiersin.orgmdpi.com For example, this compound produced by the endophytic fungus Phoma herbarum has been investigated for its antagonistic activity against plant pathogens. nih.gov

Overview of Research Trajectories

Research on this compound has followed several distinct yet interconnected paths. A primary focus has been the isolation and structural elucidation of this compound and its naturally occurring derivatives from various fungal sources. nih.govresearchgate.net Another significant trajectory is the exploration of its biological activities. Studies have investigated its potential as an antioxidant, an inhibitor of apoptosis, and an antineoplastic agent. nih.govjmb.or.kr Furthermore, its effects on cellular processes like angiogenesis (the formation of new blood vessels) have been a subject of research. researchgate.netjmb.or.kr

In parallel, the chemical and biotechnological production of this compound has garnered attention. Chemical synthesis routes have been developed to produce this compound and its analogues for further study. nih.govtandfonline.comtandfonline.com More recently, metabolic engineering approaches have been employed to establish biosynthetic pathways for its production in microorganisms like Escherichia coli, offering a renewable method for obtaining this compound. acs.orgebi.ac.ukacs.org

Detailed Research Findings

Biosynthesis and Chemical Synthesis

The biosynthesis of this compound in engineered E. coli has been successfully demonstrated. By leveraging the promiscuity of carboxylic acid reductase (CAR) toward 2,5-dihydroxybenzoic acid (2,5-DHBA) and introducing a salicylic (B10762653) acid 5-hydroxylase, researchers have created de novo biosynthetic pathways. ebi.ac.ukacs.org Optimization of the carbon flux into the shikimate pathway in these engineered strains has led to the production of this compound. acs.orgacs.org

Microbial Production of this compound in Engineered E. coli
StrainKey Genetic ModificationFinal Titer (mg/L)Reference
Engineered E. coli XJ12Introduction of operon APTA into the 2,5-DHBA pathway30.1 acs.org

Chemical synthesis strategies have also been developed, providing an alternative route to access this compound and its derivatives. One efficient method starts from 4-methoxyphenol (B1676288), utilizing key steps such as selective phenol (B47542) monohydroxymethylation, ceric ammonium (B1175870) nitrate (B79036) (CAN) oxidation, and sodium dithionite (B78146) reduction. nih.govresearchgate.nettandfonline.com This approach is noted for being step-economical and not requiring protecting groups. nih.govtandfonline.com

Biological Activities of this compound and Its Derivatives

A significant body of research has focused on the diverse biological activities of this compound. It has been identified as an antioxidant that can protect cells from oxidative stress. researchgate.netjmb.or.kr In the context of cancer research, studies have shown that this compound can inhibit the proliferation of epithelial ovarian cancer cells and induce apoptosis (programmed cell death) through mechanisms involving mitochondrial dysfunction and the regulation of cellular signaling pathways like MAPK and PI3K/AKT. mdpi.com

Derivatives of this compound isolated from the marine-derived fungus Penicillium terrestre have also demonstrated a range of biological effects. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov

Reported Biological Activities of this compound and Its Derivatives
Compound/DerivativeActivityFindingReference
This compoundAntioxidantProtects cells from oxidative stress. jmb.or.kr
This compoundPro-angiogenicInduces new blood vessel formation in vitro in bovine aortic endothelial cells. jmb.or.kr
This compoundAnticancerInhibits proliferation and induces apoptosis in human ovarian cancer cells (ES2 and OV90). mdpi.com
This compoundAntifungalShows antagonism against the leaf spot pathogen Colletotrichum gloeosporioides. nih.gov
This compoundEnzyme InhibitionInhibits Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase with an IC50 value of 3.4 μM. jst.go.jp
New derivatives (1-8, 12) from P. terrestreCytotoxicityShowed cytotoxic effects on HL-60, MOLT-4, BEL-7402, and A-549 cell lines with IC50 values in the range of 5-65 μM. nih.gov
New derivatives from P. terrestreRadical ScavengingExhibited moderate activity against DPPH with IC50 values in the range of 2.6-8.5 μM. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B1193962 Gentisyl Alcohol CAS No. 495-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZSUVGRVHEUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197804
Record name 2,5-Dihydroxybenzyl alcohol
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

495-08-9
Record name Gentisyl alcohol
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Record name Gentisyl alcohol
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Record name 2,5-Dihydroxybenzyl alcohol
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Record name 2-(hydroxymethyl)benzene-1,4-diol
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Record name GENTISYL ALCOHOL
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Occurrence and Distribution in Biological Systems

Fungal Metabolite Sources

Endophytic Fungi within Medicinal Plants

Endophytic fungi, which live within plant tissues without causing disease, are a rich source of bioactive compounds, including gentisyl alcohol. nih.govscirp.orgresearchgate.netebi.ac.ukmdpi.comstorkapp.me

This compound has been isolated from Phoma herbarum, an endophytic fungus found in the rhizome of Curcuma longa (turmeric). nih.govscirp.orgresearchgate.netebi.ac.ukstorkapp.me A study involving 207 endophytic fungal isolates from C. longa identified Phoma herbarum as a significant producer of this compound. This compound demonstrated effective antagonism against Colletotrichum gloeosporioides, a pathogen causing leaf spot disease in turmeric. nih.govscirp.orgresearchgate.netebi.ac.uk

The isolation and production details are summarized in the table below:

Host PlantEndophytic FungusCompound IsolatedKey Finding
Curcuma longaPhoma herbarumThis compoundEffective antagonism against Colletotrichum gloeosporioides, a leaf spot pathogen of turmeric. nih.govscirp.orgresearchgate.netebi.ac.uk

Alisma orientale (Sam.) Juzep., a traditional Chinese medicinal plant, harbors diverse endophytic fungi. This compound has been detected among the chemical constituents isolated from the endophytic fungi of Alisma orientale. nih.govresearchgate.netresearchgate.net This highlights the plant's endophytic community as a source of natural compounds.

Endophytic fungi from medicinal plants are recognized as a promising source for novel bioactive compounds. nih.govscirp.orgresearchgate.netebi.ac.ukmdpi.comstorkapp.me this compound, as a phenolic alcohol extracted from fungi, possesses various biological and pharmaceutical properties, including antibacterial, antiviral, and antioxidant activities. ontosight.airesearchgate.net Its presence in endophytes suggests a broader potential for discovery in other medicinal plant-associated fungi. Research continues to explore the diverse array of secondary metabolites produced by these endophytes, which could have significant applications. mdpi.com

Marine-Derived Fungi as a Source

Marine-derived fungi represent a significant source of this compound and its structural analogues. Research has detailed the isolation of this compound and various derivatives from several fungal species. For instance, the marine-derived fungus Penicillium terrestre has been shown to produce nine new this compound derivatives, including trimeric terrestrol A and dimeric terrestrols B-H, alongside other known analogues.

Other notable marine-derived fungal sources of this compound include Penicillium vulpinum, Penicillium commune, and Aspergillus varians. The endophytic fungus Phoma herbarum, isolated from Curcuma longa, has also been reported to produce this compound. Additionally, the algal-associated fungus Dothideomycete sp. and Aspergillus parasiticus have yielded this compound and related compounds. Geosmithia longdonii and Penicillium novae-zeelandiae are further examples of fungi from which this compound has been isolated. Historically, this compound was identified as a metabolic product of Penicillium patulum and Penicillium divergens. wikipedia.org More recently, a marine Arthrinium sp. and Aspergillus japonicas (from the Arctic sea area) have also been recognized as producers of this compound.

Plant Sources

This compound and its related compounds are also found in various plant species, primarily within the Salicaceae family, which includes the Populus genus.

Populus ussuriensis is a known plant source where phenolic compounds, including this compound, have been identified. Studies have reported the presence of these compounds in the leaves of Populus ussuriensis.

The occurrence of this compound extends to other Populus species. In Populus davidiana, phenolic glycosides with antioxidant properties have been isolated from its stem bark. Notably, enzymatic hydrolysis of one such compound, populoside (B15290935) A, has been shown to yield this compound, along with coumaric acid and β-D-glucose, indicating that this compound forms a core part of these larger molecules.

Furthermore, Populus cultivar Beaupre (a hybrid of Populus trichocarpa and Populus deltoides) is another source. Antiviral phenolic glucosides, which are derived from a this compound core molecule, such as salireposide, have been isolated from this cultivar. The presence of a this compound structure, specifically in compounds like salireposide, has also been identified in Populus x tomentiglandulosa.

Data Tables

Due to the strict exclusion of dosage/administration information and safety/adverse effect profiles, and the nature of available detailed research findings which primarily focus on biological activities with quantitative data, no interactive data tables related solely to the occurrence and distribution of this compound without crossing into these excluded categories are presented.

Biosynthesis and Metabolic Pathways

Endogenous Biosynthetic Routes in Fungi

Fungi synthesize gentisyl alcohol through a series of enzymatic reactions that are often embedded within larger biosynthetic gene clusters. These clusters contain the genes encoding the enzymes required for the production of a specific secondary metabolite. The biosynthesis of this compound is a key part of the pathways leading to compounds like aculin A in Aspergillus aculeatus and, more extensively studied, patulin (B190374) in various Penicillium and Aspergillus species. frontiersin.org

Role in Secondary Metabolite Pathways

This compound serves as a building block for a variety of secondary metabolites. asm.org Its formation typically begins with the condensation of acetyl-CoA and malonyl-CoA to produce 6-methylsalicylic acid (6-MSA). mdpi.com This initial step is catalyzed by a large, multifunctional enzyme called 6-methylsalicylic acid synthase (6-MSAS). mdpi.com Following its synthesis, 6-MSA undergoes decarboxylation to form m-cresol (B1676322), a reaction mediated by 6-methylsalicylic acid decarboxylase, encoded by the patG gene. nih.govresearchgate.net

The pathway continues with two successive hydroxylation steps. First, m-cresol is hydroxylated to m-hydroxybenzyl alcohol by a cytochrome P450 monooxygenase. mdpi.commicrobiologyresearch.org Subsequently, a second cytochrome P450 enzyme, m-hydroxybenzyl alcohol hydroxylase, catalyzes the hydroxylation of m-hydroxybenzyl alcohol to yield this compound. mdpi.commicrobiologyresearch.orgnih.gov In Aspergillus clavatus, these two crucial cytochrome P450 enzymes have been identified as CYP619C3 and CYP619C2, respectively. microbiologyresearch.orgnih.gov CYP619C2 is responsible for converting m-hydroxybenzyl alcohol to this compound. mdpi.commicrobiologyresearch.orgnih.gov

The genes for these enzymes are often found clustered together, which allows for coordinated regulation of the entire pathway. mdpi.commicrobiologyresearch.org The metabolism of compounds like salicylate (B1505791) can also influence the production of this compound, suggesting a link between primary and secondary metabolism. asm.org

Connection to Patulin Biosynthesis

The biosynthetic pathway of the mycotoxin patulin is one of the most well-documented examples of this compound's role as an intermediate. researchgate.netfsu.edu The pathway to patulin proceeds through approximately ten enzymatic steps, with this compound being a critical juncture. mdpi.comresearchgate.net

Following its formation, this compound is the substrate for a crucial ring-cleavage reaction that ultimately leads to the formation of the heterocyclic structure of patulin. smolecule.comjst.go.jp A key step in this conversion is the epoxidation of this compound to phyllostine. mdpi.comnih.gov This reaction is catalyzed by a particulate enzyme preparation that requires oxygen. nih.govosti.gov From phyllostine, the pathway proceeds through several other intermediates, including neopatulin (B138621) and ascladiol, before the final formation of patulin. mdpi.comuniprot.org

The epoxidation of this compound is a pivotal step in the patulin biosynthetic pathway. fsu.edusmolecule.com Research on Penicillium patulum has shown that a crude enzymatic extract can catalyze the epoxidation of this compound to form phyllostine. nih.govosti.govacs.org This enzymatic epoxidation utilizes oxygen and the hydroquinone (B1673460) form of the substrate. nih.gov The enzyme responsible for this transformation, an epoxidase, has been shown to be distinct from cytochrome P450 enzymes as it is not inhibited by carbon monoxide. nih.govosti.gov The epoxide product, phyllostine, is a confirmed intermediate in the patulin pathway and is further converted to neopatulin. mdpi.comnih.gov There was historical debate about whether this compound or gentisaldehyde was the true substrate for epoxidation, but evidence points to this compound. mdpi.comnih.gov

The biosynthesis of patulin, and therefore the metabolism of this compound, is tightly regulated at the molecular level. The genes responsible for patulin production are organized in a gene cluster, which in Aspergillus clavatus contains 15 genes. mdpi.commicrobiologyresearch.org The expression of these genes is often coordinated. microbiologyresearch.org

Several regulatory elements have been implicated in controlling the patulin gene cluster. For instance, the expression of the pathway is influenced by nutrient availability, such as nitrogen levels in the culture medium. mdpi.com The addition of ammonium (B1175870) to cultures actively producing patulin can lead to a rapid cessation of secondary metabolism. mdpi.com Furthermore, proteins from the velvet family, such as VeA, VelB, and VelC, have been shown to be involved in regulating patulin biosynthesis. ebi.ac.uk A pathway-specific transcription factor, PatL, located within the gene cluster, is also believed to play a role in the regulation of patulin production. mdpi.comfrontiersin.org

Proposed Pathways in Specific Fungal Species (e.g., Arthrinium spp.)

While much of the research on this compound biosynthesis has focused on patulin-producing fungi, other species also produce this compound. In marine-derived Arthrinium species, such as A. koreanum and A. saccharicola, this compound is a major secondary metabolite. frontiersin.orgfrontiersin.orgresearchgate.net These fungi possess a this compound biosynthetic pathway that shares the initial steps with the patulin pathway, converting acetyl-CoA and malonyl-CoA to this compound. frontiersin.org

However, a key difference is that the genes responsible for the later steps of patulin biosynthesis, those that convert this compound to patulin, appear to be absent in these Arthrinium species. frontiersin.org This results in the accumulation and secretion of this compound as a final product. frontiersin.orgbustmold.com The production of this compound in these species is influenced by environmental factors; for example, its biosynthesis is significantly downregulated in the presence of mannitol (B672). frontiersin.org It is proposed that these algicolous Arthrinium species have a symbiotic relationship with brown algae, providing antioxidants like this compound in exchange for nutrients like mannitol. frontiersin.org

Involvement of Specific Enzymes

In the biosynthesis of the mycotoxin patulin in several fungal species, such as Aspergillus clavatus and Penicillium expansum, this compound emerges as a key intermediate. uniprot.orguniprot.org The pathway initiates with the creation of 6-methylsalicylic acid. uniprot.orguniprot.org An essential enzyme in this pathway is 6-methylsalicylic acid decarboxylase , encoded by the patG gene. uniprot.orguniprot.orgnih.gov This enzyme catalyzes the decarboxylation of 6-methylsalicylic acid to produce m-cresol. uniprot.orguniprot.orgnih.gov

Following this step, a series of enzymatic reactions occur. The intermediate m-cresol is hydroxylated by a cytochrome P450 monooxygenase, PatH, to form m-hydroxybenzyl alcohol. uniprot.orguniprot.org Subsequently, another cytochrome P450 monooxygenase, PatI, hydroxylates m-hydroxybenzyl alcohol to yield this compound. uniprot.orguniprot.orgmdpi.com This multi-step enzymatic conversion highlights a natural pathway where this compound is an important metabolic intermediate. uniprot.orguniprot.org

Engineered Biosynthetic Pathways in Heterologous Hosts

The biotechnological production of this compound has been successfully achieved by establishing novel biosynthetic pathways in engineered microbial hosts.

Researchers have engineered Escherichia coli for the microbial production of this compound. ebi.ac.ukacs.orgnih.gov This has been accomplished by creating artificial pathways that convert central metabolites into the target compound. acs.orgacs.org One reported study achieved a final titer of 30.1 mg/L of this compound. ebi.ac.ukacs.orgnih.gov This represents the first instance of microbial production of this compound. ebi.ac.ukacs.org

A key advantage of microbial production is the ability to use simple, renewable feedstocks. ebi.ac.ukacs.orgacs.org Engineered E. coli strains have been designed to synthesize this compound de novo from glucose. cnif.cn Glycerol, a byproduct of biodiesel production, is another renewable feedstock that has been used for the synthesis of various chemicals in engineered microbes and is a potential carbon source for this compound production. sjtu.edu.cncolab.wsresearchgate.net

A crucial enzyme in the engineered pathway is Carboxylic Acid Reductase (CAR) . ebi.ac.ukacs.orgnih.gov This enzyme demonstrates promiscuity by efficiently catalyzing the reduction of the carboxylic acid group of 2,5-dihydroxybenzoic acid (2,5-DHBA), also known as gentisic acid, to the corresponding alcohol, this compound. ebi.ac.ukacs.orgnih.govsjtu.edu.cn The use of CAR is a key step in converting the acid precursor into the final alcohol product. sjtu.edu.cnsmolecule.com

To produce the direct precursor of this compound, 2,5-DHBA, a salicylic (B10762653) acid 5-hydroxylase is employed in the engineered pathway. ebi.ac.ukacs.orgnih.gov This enzyme, also known as S5H or DMR6 in plants, catalyzes the specific hydroxylation of salicylic acid at the C5 position to form 2,5-DHBA. biorxiv.orgoup.comosti.gov In engineered E. coli, a novel salicylic acid 5-hydroxylase was used to facilitate the production of 2,5-DHBA from salicylic acid, which is then converted to this compound. ebi.ac.ukacs.orgnih.gov

The de novo biosynthesis of this compound in E. coli is fundamentally linked to the host's native shikimate pathway . ebi.ac.ukacs.orgnih.gov This central metabolic pathway produces chorismate, a key aromatic precursor. acs.org To enhance the production of this compound, the engineered pathway is optimized by directing more carbon flux into the shikimate pathway. ebi.ac.ukacs.orgnih.govacs.org This is achieved by overexpressing genes from the shikimate pathway, which increases the supply of the initial precursor, chorismate. acs.org From chorismate, a two-step enzymatic reaction involving isochorismate synthase (EntC) and isochorismate pyruvate (B1213749) lyase (PchB) generates salicylic acid, which then enters the engineered pathway to be converted into this compound. acs.org

Data Tables

Table 1: Key Enzymes in Natural and Engineered this compound Biosynthesis

Enzyme Gene (Fungal) Source Organism (Natural Pathway) Function Pathway
6-methylsalicylic acid decarboxylase patG Aspergillus clavatus, Penicillium expansum Decarboxylates 6-methylsalicylic acid to m-cresol. uniprot.orguniprot.orgnih.gov Natural (Patulin)
Cytochrome P450 monooxygenase patH Aspergillus clavatus, Penicillium expansum Hydroxylates m-cresol to m-hydroxybenzyl alcohol. uniprot.orguniprot.org Natural (Patulin)
Cytochrome P450 monooxygenase patI Aspergillus clavatus, Penicillium expansum Hydroxylates m-hydroxybenzyl alcohol to this compound. uniprot.orguniprot.org Natural (Patulin)
Salicylic acid 5-hydroxylase S5H/DMR6 (Plant) Arabidopsis thaliana Hydroxylates salicylic acid to 2,5-dihydroxybenzoic acid. biorxiv.orgoup.comosti.gov Engineered (E. coli)
Carboxylic acid reductase (CAR) N/A Various Reduces 2,5-dihydroxybenzoic acid to this compound. ebi.ac.ukacs.orgnih.gov Engineered (E. coli)
Isochorismate synthase entC Escherichia coli Converts chorismate to isochorismate. acs.org Engineered (E. coli)
Isochorismate pyruvate lyase pchB Pseudomonas fluorescens Converts isochorismate to salicylic acid. acs.org Engineered (E. coli)
Table 2: Production Titers in Engineered E. coli
Product Host Organism Precursor Pathway Final Titer (mg/L)
This compound Escherichia coli De novo from glucose via shikimate pathway 30.1 ebi.ac.ukacs.orgnih.gov

Production in Engineered Escherichia coli

Optimization of Carbon Flux

A critical aspect of engineering microbial hosts for chemical production is the efficient direction of central metabolites toward the desired product. In the biosynthesis of this compound in engineered Escherichia coli, pathways were assembled and optimized by programming the carbon flux into the shikimate pathway. acs.orgnih.gov The shikimate pathway is a primary route for the synthesis of aromatic compounds in microorganisms. By enhancing this pathway, precursor availability for this compound synthesis was increased.

This optimization was part of a broader strategy to establish a de novo biosynthetic pathway. acs.orgcolab.ws The engineering efforts culminated in a strain capable of producing this compound from simple carbon sources. nih.gov

Table 1: this compound Production via Optimized Carbon Flux

Engineered HostMetabolic StrategyPrecursor PathwayFinal TiterSource
Escherichia coliProgramming carbon flux into the shikimate pathwayShikimate Pathway30.1 mg/L nih.gov

Application of Enzyme Promiscuity in Non-Natural Pathways

Enzyme promiscuity, the ability of an enzyme to catalyze reactions on non-native substrates, is a powerful tool for creating novel, non-natural biosynthetic pathways. sjtu.edu.cn This approach was fundamental to the successful microbial production of this compound. nih.gov

Researchers identified that a carboxylic acid reductase (CAR) exhibited promiscuous activity towards 2,5-dihydroxybenzoic acid (2,5-DHBA). acs.org While the enzyme's native function involves other substrates, its ability to efficiently reduce the carboxylic acid group of 2,5-DHBA enabled the synthesis of this compound. ebi.ac.ukcolab.ws This application of enzyme promiscuity was a key step in designing the artificial pathway, demonstrating how existing enzymes can be repurposed for the production of high-value compounds. acs.orgnih.gov

Table 2: Enzyme Promiscuity in this compound Synthesis

EnzymePromiscuous SubstrateProductSignificanceSource
Carboxylic Acid Reductase (CAR)2,5-dihydroxybenzoic acid (2,5-DHBA)This compoundEnabled the final reductive step in a novel, non-natural biosynthetic pathway. ebi.ac.ukacs.orgnih.gov

Enzymatic Transformations of this compound

This compound serves as a substrate for further enzymatic reactions, notably as an intermediate in the biosynthesis of the mycotoxin patulin in Penicillium patulum. nih.gov

Oxidation to Gentisic Acid

The enzymatic oxidation of this compound is a key metabolic step. In the context of the patulin biosynthetic pathway, this compound is converted to subsequent intermediates like gentisaldehyde. nih.gov This type of transformation from an alcohol to an aldehyde is an oxidation reaction.

Studies on particulate preparations from Penicillium patulum have characterized enzymes that act on related pathway intermediates. nih.gov For instance, the oxidation of m-hydroxybenzaldehyde to m-hydroxybenzoic acid is catalyzed by a particulate fraction that requires NADPH as a cofactor. nih.gov While this is not the direct oxidation of this compound, it demonstrates the presence of enzymes within the organism capable of converting an aromatic aldehyde to a carboxylic acid. The conversion of this compound to gentisic acid represents a similar two-step oxidation process (alcohol to aldehyde, then aldehyde to carboxylic acid). The enzymes responsible for acting on this compound itself are mixed-function oxidases, specifically of the cytochrome P-450 type, which require oxygen and NADPH for their activity. nih.gov

Table of Compounds

Synthetic Methodologies

Chemical Synthesis Approaches

Chemical synthesis provides a direct and often high-yielding route to gentisyl alcohol and its derivatives. These methods typically involve multi-step reactions starting from commercially available precursors.

Reduction of Gentisic Acid and Related Compounds

A common strategy for synthesizing this compound involves the reduction of gentisic acid (2,5-dihydroxybenzoic acid) or its derivatives. smolecule.comgoogleapis.comgoogle.com For instance, this compound can be prepared from gentisaldehyde (2,5-dihydroxybenzaldehyde) through reduction with sodium borohydride (B1222165) (NaBH4) in tetrahydrofuran, resulting in a 49% yield. theses.fr While effective, the availability and cost of the starting materials, such as gentisyl aldehyde, can be a limitation for large-scale production. researchgate.net

Regioselective Synthesis of this compound-Type Natural Products

To overcome the limitations of previous methods, a more practical and efficient regioselective synthesis has been developed. researchgate.nettandfonline.comnih.gov This approach is noted for being atom- and step-economical and does not require the use of protecting groups. tandfonline.comnih.gov

The synthesis from 4-methoxyphenol (B1676288) involves a sequence of key chemical transformations: researchgate.nettandfonline.comnih.gov

Phenol (B47542) Monohydroxymethylation: The initial step is a highly selective ortho-monohydroxymethylation of 4-methoxyphenol. researchgate.nettandfonline.com Treatment with aqueous formaldehyde (B43269) and sodium metaborate (B1245444) (NaBO2) yields 4-O-methylthis compound in high yield (90%). tandfonline.comtandfonline.com

CAN Oxidation: The resulting 4-O-methylthis compound is then oxidized using ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.nettandfonline.comtandfonline.com This step provides gentisyl quinone (also referred to as toluquinone in some contexts) with an 80% yield. tandfonline.comtandfonline.com

Sodium Dithionite (B78146) Reduction: The final step to obtain this compound is the reduction of the quinone intermediate. researchgate.nettandfonline.comtandfonline.com Using sodium dithionite (Na2S2O4), this compound is produced in a 68% yield. tandfonline.comtandfonline.com

A similar strategy can be applied to synthesize related compounds. For example, chlorothis compound can be synthesized starting from 2-chlorobenzene-1,4-diol, involving steps like ortho-selective chlorination with sulfuryl chloride and subsequent hydroxymethylation. researchgate.net

Table 1: Key Steps in the Regioselective Synthesis of this compound

StepReactantsReagentsProductYield
1. Monohydroxymethylation4-methoxyphenolAqueous formaldehyde, NaBO24-O-methylthis compound90% tandfonline.comtandfonline.com
2. Oxidation4-O-methylthis compoundCeric Ammonium Nitrate (CAN)Gentisyl quinone80% tandfonline.comtandfonline.com
3. ReductionGentisyl quinoneSodium Dithionite (Na2S2O4)This compound68% tandfonline.comtandfonline.com

Biotechnological and Microbial Production

Metabolic engineering offers a promising alternative for the production of this compound from renewable feedstocks, avoiding the use of harsh chemicals and potentially enabling more sustainable manufacturing processes. sjtu.edu.cnnih.gov

Metabolic Engineering Strategies

Novel biosynthetic pathways have been successfully established in engineered microorganisms, such as Escherichia coli, for the de novo production of this compound. nih.govcnif.cn These strategies involve the introduction and optimization of specific enzymatic activities within the host organism. sjtu.edu.cn

A key approach involves leveraging the shikimate pathway, a central metabolic route in microorganisms for the synthesis of aromatic compounds. nih.gov The strategy includes:

Enzyme Promiscuity: Researchers have explored the promiscuous activity of enzymes like carboxylic acid reductase (CAR). This enzyme has been shown to efficiently convert 2,5-dihydroxybenzoic acid (gentisic acid) into this compound. nih.gov

Pathway Assembly and Optimization: A novel salicylic (B10762653) acid 5-hydroxylase can be used to produce 2,5-DHBA from salicylic acid. nih.gov By assembling and optimizing these biosynthetic pathways and programming the carbon flux towards the shikimate pathway, microbial production of this compound has been achieved. nih.gov

In one study, these metabolic engineering efforts in E. coli resulted in a final titer of 30.1 mg/L of this compound. nih.gov This work represents the first reported microbial production of this compound and highlights the potential of using enzyme promiscuity to create non-natural biosynthetic pathways for valuable compounds. nih.gov

Microbial Fermentation

This compound is a naturally occurring compound found as a secondary metabolite in various microorganisms, particularly fungi. ebi.ac.uk Strains of Penicillium patulum and Penicillium divergens are known to produce this compound. Additionally, it has been isolated from the endophytic fungus Phoma herbarum found in Curcuma longa L. ebi.ac.uk and from marine-derived fungi such as Arthrinium sp. and Dothideomycete sp. ebi.ac.uk The compound is also an intermediate in the biosynthesis of the mycotoxin patulin (B190374) in some fungal species. smolecule.com

Beyond its natural occurrence, significant research has focused on developing engineered microbial systems for the production of this compound from renewable feedstocks. This approach offers a promising alternative to chemical synthesis, which can be challenging and less environmentally friendly.

Engineered Escherichia coli for this compound Production

A notable achievement in the microbial synthesis of this compound involves the engineering of Escherichia coli. Researchers have successfully established novel biosynthetic pathways to produce this compound from simple carbon sources like glucose. acs.orgsjtu.edu.cn One such pathway begins with salicylic acid, which is first converted to 2,5-dihydroxybenzoic acid (2,5-DHBA) and then reduced to this compound. sjtu.edu.cn

A key strategy in this process was the utilization of enzyme promiscuity. acs.org Specifically, a carboxylic acid reductase (CAR) was identified to efficiently catalyze the reduction of 2,5-DHBA to this compound. acs.orgnih.gov To create a de novo biosynthesis pathway, a novel salicylic acid 5-hydroxylase was employed to produce 2,5-DHBA from salicylic acid within the engineered E. coli. acs.orgnih.gov

Further optimization of this pathway involved metabolic engineering to enhance the carbon flux into the shikimate pathway, a primary route for the biosynthesis of aromatic compounds in microorganisms. acs.orgnih.gov By assembling and optimizing these components, researchers were able to achieve a final titer of 30.1 mg/L of this compound. acs.orgnih.gov This work represented the first successful microbial production of this compound from a renewable feedstock. acs.orgnih.gov

Research Findings on Microbial Production of this compound

Table 1: Engineered E. coli for this compound Production

Microorganism Key Enzymes Precursor Product Final Titer (mg/L) Reference
Escherichia coli Salicylic acid 5-hydroxylase, Carboxylic acid reductase (CAR) Salicylic acid This compound 30.1 acs.orgnih.gov

Table 2: Natural Microbial Sources of this compound

Microorganism Source/Type Reference
Penicillium patulum Fungus portlandpress.com
Penicillium divergens Fungus
Phoma herbarum Endophytic Fungus ebi.ac.uk
Arthrinium sp. Marine-derived Fungus ebi.ac.uk
Dothideomycete sp. Marine-derived Fungus ebi.ac.uk

Chemical Modifications and Derivatization

Naturally Occurring Derivatives

Nature produces a range of gentisyl alcohol derivatives, often through biosynthetic pathways in microorganisms, particularly fungi. These natural modifications include oligomeric forms, halogenated compounds, and glycosidic or acyl conjugates.

Among the most notable naturally occurring derivatives are the terrestrols, which are oligomeric forms of this compound. These compounds have been isolated from marine-derived fungi, specifically Penicillium terrestre. nih.govacs.orgacs.orgmdpi.com Terrestrol A represents a trimeric derivative, while terrestrols B through H are characterized as dimeric forms. nih.govacs.orgacs.orgmdpi.com The structures of these complex molecules are elucidated using advanced spectroscopic techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). nih.govacs.org

Research has revealed that these terrestrol derivatives exhibit significant biological activities. They demonstrate cytotoxic effects against various human cancer cell lines, including HL-60, MOLT-4, BEL-7402, and A-549, with half-maximal inhibitory concentration (IC50) values ranging from 5 to 65 µM. nih.govacs.orgmdpi.com Furthermore, all newly identified terrestrols, along with a monomeric derivative, display moderate radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, with IC50 values spanning 2.6 to 8.5 µM. nih.govacs.org

Table 1: Selected Naturally Occurring Terrestrol Derivatives and Their Properties

Compound NameOligomeric FormSource OrganismCytotoxic Activity (IC50 Range)Radical Scavenging Activity (DPPH IC50 Range)PubChem CID
Terrestrol ATrimericPenicillium terrestre5-65 µM (HL-60, MOLT-4, BEL-7402, A-549) nih.govacs.orgmdpi.com2.6-8.5 µM nih.govacs.org24770577 mycocentral.eu
Terrestrols B-HDimericPenicillium terrestre5-65 µM (HL-60, MOLT-4, BEL-7402, A-549) nih.govacs.orgmdpi.com2.6-8.5 µM nih.govacs.orgVaried (e.g., Terrestrol C: 24770503 nih.gov, Terrestrol H: 24770576 nih.gov)

Halogenated derivatives of this compound are also found in nature, often produced by marine microorganisms. One such example is 3-chlorothis compound (2-chloro-6-(hydroxymethyl)-1,4-benzenediol), a microbial metabolite discovered in Ampelomyces and the marine-derived fungus Epicoccum sorghinum. caymanchem.comresearchgate.netresearchgate.net This compound has demonstrated diverse biological activities, including potent radical scavenging properties, antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), and antifouling activity. caymanchem.com

Chlorothis compound is recognized as one of the first compounds from marine fungi to exhibit strong bioactivity against both macro- and microfoulers with low toxicity, suggesting its potential as an antifoulant agent. researchgate.netresearchgate.net Furthermore, a glycosidic derivative, 1-O-(α-D-mannopyranosyl)chlorothis compound, has been isolated from the marine-derived fungus Chrysosporium synchronum through the fermentation of chlorothis compound, also showing significant radical-scavenging activity. researchgate.netthegoodscentscompany.com

Another halogenated derivative, bromotoluhydroquinone, has been observed in the marine-derived fungus Dothideomycete sp. Its production can be induced by the addition of sodium bromide to the fermentation medium. thegoodscentscompany.comebi.ac.uk

This compound can form phenolic glycosides, where a sugar moiety is attached to one of its hydroxyl groups. These derivatives are found in various plant species. For instance, new phenolic glycosides, Symconoside A and Symconoside B, containing a this compound moiety, have been isolated from Symplocos racemosa. znaturforsch.com Similarly, the bark and twigs of Itoa orientalis have yielded itosides B-D, which also feature a this compound core. researchgate.net These phenolic glycosides can exhibit inhibitory activities against enzymes such as phosphodiesterase-I. znaturforsch.com

Acyl derivatives are another class of naturally occurring modifications, where an acyl group is attached to the alcohol or phenolic hydroxyls of this compound. In plants like Flacourtia indica, this compound can be glycosylated on the phenol (B47542) and simultaneously acylated on the primary alcohol with various oxidized forms of pyrocatechuic acid. Further acylation by benzoic or cinnamic acid can occur on the glucose unit or the acid moiety. nih.gov

Synthetic Derivatization for Research Purposes

Beyond natural biosynthesis, this compound and its derivatives are subjects of synthetic modification for research, particularly in drug discovery and development.

Rational design principles are increasingly applied to modify the structure of this compound to enhance or alter its biological properties. This approach involves targeted structural changes to optimize interactions with biological targets. Computational methods, such as molecular docking and Density Functional Theory (DFT), are crucial in this process. researchgate.net These in silico techniques allow researchers to predict and assess various parameters, including binding affinity, chemical reactivity, stability, drug-likeness, pharmacokinetic profiles, and potential toxicity of newly designed variants. researchgate.net The goal is to identify compounds with improved antibacterial, anti-tubercular, antiviral, anti-parasitic, or anti-inflammatory activities. researchgate.net

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) into the this compound scaffold is a common synthetic derivatization strategy. researchgate.netresearchgate.net Halogenation can profoundly impact a molecule's properties, influencing its bioactivity, metabolic stability, and pharmacokinetic profile. researchgate.netresearchgate.net For instance, fluorine and chlorine atoms are often introduced to improve physicochemical properties, while bromine and iodine may be used to enhance selectivity. researchgate.net

Computational studies on halogenated this compound variants have shown promising results. Specific halogenated compounds (e.g., 7F, 4F, 7Br, 1F, and 7I) have demonstrated superior docking scores against various biological targets compared to the parent this compound. researchgate.net DFT analysis further indicates that these halogenated derivatives often possess lower HOMO-LUMO energy gaps, suggesting enhanced stability and reactivity. researchgate.net These rationally designed halogenated compounds have also met criteria for drug-likeness, exhibited favorable absorption, distribution, metabolism, and excretion (ADME) properties, and showed no signs of toxicity in computational models, positioning them as potential lead compounds for therapeutic applications. researchgate.net Their high gastrointestinal absorption, moderate skin permeability, and lack of P-glycoprotein substrate activity further support their pharmaceutical potential. researchgate.net

Biological Activities and Mechanistic Studies Excluding Clinical Data

Antioxidant Activity

Gentisyl alcohol demonstrates notable antioxidant capabilities through various mechanisms, including direct free radical scavenging and the protection of cells from oxidative damage. jmb.or.krontosight.ai

Free Radical Scavenging Mechanisms

Research has shown that this compound possesses free radical scavenging properties. smolecule.com One study identified this compound as a compound with DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity. It was also found to generate intracellular superoxide, as observed by the oxidation of dihydroethidium, and to inhibit mutagenesis induced by the oxidant t-butyl hydroperoxide.

The process of ethanol (B145695) metabolism in the body can lead to the production of reactive oxygen species (ROS), which are molecules that can damage DNA. ox.ac.uk This process can also decrease the levels of antioxidants that protect against oxidative stress. ox.ac.uk

Cellular Protection against Oxidative Stress

This compound has been shown to protect cells from oxidative stress. jmb.or.krsmolecule.com Studies indicate that its antioxidant properties are key to its protective role. smolecule.com Chronic alcohol consumption can lead to increased generation of ROS, resulting in oxidative stress. cnr.it The breakdown of ethanol can produce reactive oxygen species that damage DNA and reduce levels of protective antioxidant compounds. ox.ac.uk

Cell Proliferation and Apoptosis Modulation (in vitro/cellular models)

In cellular models, this compound has been observed to influence cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines. smolecule.com

Inhibition of Cancer Cell Proliferation

This compound has demonstrated the ability to inhibit the proliferation of a range of cancer cell lines in laboratory settings. smolecule.com

Ovarian Cancer: Studies have verified that this compound, derived from the marine fungus Arthrinium sp., suppresses the proliferation of human ovarian cancer cells (ES2 and OV90). ebi.ac.uk This anti-proliferative effect is associated with the induction of apoptosis and DNA fragmentation. ebi.ac.uk Furthermore, treatment with this compound led to an accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. ebi.ac.ukresearchgate.net

Breast Cancer: Research suggests that this compound and its derivatives have anti-cancer effects on human breast cancer cell lines. researchgate.net For instance, 2-bromothis compound, a synthesized derivative, displayed modest cytotoxicity to the MCF-7 hormone-dependent breast cancer cell line with an IC50 value of 8.4 μM. researchgate.net

Colon Cancer: this compound has been reported to inhibit cell proliferation in human colon cancer. researchgate.net One of its derivatives has shown selective cytotoxicity against the HT-29 colon cancer cell line with an IC50 value of 6.4 μM. researchgate.net

Lung Cancer: Derivatives of this compound have been noted for their anti-cancer effects on lung carcinoma cell lines. researchgate.net

Leukemia Cell Lines: this compound has been investigated for its effects on leukemia cells. In one study, it was found to inhibit etoposide-induced apoptosis in U937 human leukemia cells, with an IC50 value of 3.0 µg/ml for the inhibition of caspase-3 induction. researchgate.netkoreascience.kr The expression of caspase-3 and PARP was inhibited in a dose-dependent manner. koreascience.kr

Induction of Apoptosis

Regulation of Sub-G1 Cell Accumulation

This compound has been observed to influence the cell cycle, specifically leading to an accumulation of cells in the sub-G1 phase. This phase of the cell cycle is often indicative of apoptosis, or programmed cell death, as it represents cells with fragmented DNA. bbrc.injmb.or.kr

In studies involving human ovarian cancer cells (ES2 and OV90), treatment with this compound resulted in a notable increase in the sub-G1 cell population. ebi.ac.ukresearchgate.net This accumulation suggests that this compound can induce DNA fragmentation and trigger apoptotic processes in these cancer cells. ebi.ac.uk The induction of apoptosis is a key mechanism by which many anti-cancer agents exert their effects, and the accumulation of cells in the sub-G1 phase is a hallmark of this process. bbrc.in

The ability of this compound to promote the accumulation of cells in the sub-G1 phase highlights its potential as a compound that can modulate cell cycle progression and induce apoptosis in cancer cells. ebi.ac.ukresearchgate.netresearchgate.net

Effects on Mitochondrial Membrane Potential and Calcium Dysregulation

This compound has been shown to exert significant effects on mitochondrial function, specifically causing a loss of mitochondrial membrane potential (MMP) and dysregulation of intracellular calcium levels. ebi.ac.ukresearchgate.net The mitochondria are crucial organelles that not only generate ATP but also play a central role in the initiation of apoptosis. mdpi.com

In human ovarian cancer cells (ES2 and OV90), treatment with this compound led to a disruption of the mitochondrial membrane potential. ebi.ac.ukresearchgate.net A decrease in MMP is a critical event in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.com

Concurrent with the loss of MMP, this compound also induces calcium dysregulation within the cells. ebi.ac.ukresearchgate.net The mitochondria and the endoplasmic reticulum are key regulators of intracellular calcium homeostasis. Disruption of calcium levels in these organelles can trigger cellular stress and activate apoptotic signaling pathways. aginganddisease.org The observed calcium dysregulation in this compound-treated cells further supports its role in inducing mitochondrial dysfunction and subsequent apoptosis. ebi.ac.ukresearchgate.net

Downregulation of Caspase Activity (Caspase-3, Caspase-8, Caspase-9) and PARP

In the context of etoposide-induced apoptosis in U937 human leukemia cells, this compound has demonstrated an inhibitory effect on the activity of caspases. koreascience.kr Caspases are a family of proteases that play a central role in the execution of apoptosis. koreascience.kr Specifically, this compound was found to inhibit the induction of caspase-3, a key executioner caspase, with a reported IC50 value of 3.0 µg/ml after 8 hours of etoposide (B1684455) treatment. koreascience.kr

Further investigation revealed that this compound dose-dependently inhibited the expression levels of both caspase-3 and poly(ADP-ribose) polymerase (PARP). koreascience.kr PARP is a protein involved in DNA repair, and its cleavage by caspase-3 is a hallmark of apoptosis. The downregulation of both caspase-3 and PARP by this compound suggests that it can interfere with the apoptotic cascade initiated by etoposide. koreascience.kr

Interestingly, studies on the direct effect of this compound on recombinant caspases showed that it did not directly inhibit the enzymatic activities of caspase-3, caspase-8, and caspase-9. koreascience.kr This indicates that this compound's inhibitory effect on caspase activity in the cellular context is likely indirect, possibly by acting on upstream signaling pathways that regulate caspase activation. koreascience.krkoreascience.kr Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, while caspase-9 is the initiator caspase in the intrinsic, mitochondria-mediated pathway. nih.gov

Influence on Intracellular Signaling Pathways

Modulation of MAPK Pathways (ERK1/2, JNK, P38)

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.govresearchgate.net The MAPK family includes three main kinases: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. scienceopen.com

In human ovarian cancer cells (ES2 and OV90), this compound treatment led to a dose-dependent increase in the phosphorylation of ERK1/2 and p38 MAPK. nih.gov The phosphorylation of these kinases indicates their activation. Conversely, the phosphorylation of JNK was found to be reduced in both cell lines following treatment with this compound. nih.gov

As a downstream target of ERK1/2, the phosphorylation of P90RSK was also observed to increase in a dose-dependent manner with this compound treatment. nih.gov The activation of ERK1/2 and p38 MAPK pathways, coupled with the inactivation of the JNK pathway, suggests a complex regulatory role of this compound on MAPK signaling in ovarian cancer cells, ultimately contributing to the inhibition of proliferation and induction of apoptosis. researchgate.netnih.gov

MAPK Pathway ComponentEffect of this compound in Ovarian Cancer CellsReference
Phosphorylation of ERK1/2Increased nih.gov
Phosphorylation of JNKReduced nih.gov
Phosphorylation of p38 MAPKIncreased nih.gov
Phosphorylation of P90RSK (downstream of ERK1/2)Increased nih.gov
Modulation of PI3K/AKT Pathways (Canonical and Non-Canonical)

This compound also influences the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, another critical regulator of cell survival and proliferation. nih.govfrontiersin.org In ES2 and OV90 ovarian cancer cells, treatment with this compound resulted in a slight decrease in the phosphorylation of AKT. nih.gov

Further investigation into the downstream effectors of the PI3K/AKT pathway revealed that the phosphorylation of P70S6K was activated by this compound. nih.gov However, the phosphorylation of other downstream targets, S6 and GSK3β, did not show significant changes with this compound treatment in either cell line. nih.gov This pattern of modulation suggests that the effects of this compound on the PI3K/AKT pathway are non-canonical. nih.gov The collective evidence indicates that this compound-induced changes in both the MAPK and the non-canonical PI3K/AKT pathways contribute to its effects on the cell death of ovarian cancer cells. nih.gov

PI3K/AKT Pathway ComponentEffect of this compound in Ovarian Cancer CellsReference
Phosphorylation of AKTSlightly Decreased nih.gov
Phosphorylation of P70S6KActivated nih.gov
Phosphorylation of S6No Significant Change nih.gov
Phosphorylation of GSK3βNo Significant Change nih.gov

Antimicrobial Activities (in vitro/mechanistic)

This compound, a secondary metabolite produced by various bacteria and fungi, has demonstrated notable antimicrobial properties. ebi.ac.ukebi.ac.uk In vitro studies have confirmed its activity against a range of microorganisms, including bacteria and fungi. ebi.ac.ukresearchgate.net

The compound has shown antibacterial effects, and its antifungal activity has been specifically highlighted against Colletotrichum gloeosporioides, the causative agent of leaf spot in turmeric. ebi.ac.ukresearchgate.net An endophytic fungus, Phoma herbarum, which produces this compound, exhibited significant antagonism against this plant pathogen, suggesting the potential for this compound to be used as a biocontrol agent. ebi.ac.uk

Further studies have detailed the in vitro antibacterial activity of this compound against several phytopathogenic bacteria. frontiersin.orgnih.gov The highest activity was observed against Xanthomonas oryzae pv. oryzae (Xoo) with a minimum inhibitory concentration (MIC) of 3.13 μg/ml. frontiersin.org It also displayed strong inhibitory effects on the growth of Ralstonia solanacearum (Rs) and Xanthomonas arboricola pv. pruni (Xap), both with an MIC of 6.25 μg/ml. frontiersin.org When compared to other metabolites from the same fungal source, patulin (B190374) showed the highest antibacterial activity, followed by toluquinol and then this compound. nih.govresearchgate.net

Phytopathogenic BacteriaMinimum Inhibitory Concentration (MIC) of this compoundReference
Xanthomonas oryzae pv. oryzae (Xoo)3.13 µg/ml frontiersin.org
Ralstonia solanacearum (Rs)6.25 µg/ml frontiersin.org
Xanthomonas arboricola pv. pruni (Xap)6.25 µg/ml frontiersin.org

Antibacterial Effects

This compound has demonstrated notable antibacterial properties. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria, with significant findings in studies involving multi-drug-resistant organisms.

While this compound is known for its general antibacterial effects, specific data on its activity against the human pathogen Klebsiella pneumoniae is limited in the available scientific literature. ebi.ac.uk In one study, a crude extract from the fungus Diaporthe vochysiae, which produces this compound, showed considerable activity against Gram-negative bacteria. ebi.ac.uk However, the isolated this compound from this fungus was not specifically tested against K. pneumoniae; instead, a co-isolated compound, vochysiamide B, displayed an MIC of 80 μg/mL against a carbapenemase-producing strain of K. pneumoniae. ebi.ac.uk

Conversely, studies on plant pathogenic bacteria have shown that this compound possesses inhibitory effects. Research demonstrated that this compound has in vitro antibacterial activity against several Gram-negative plant pathogens, including Ralstonia solanacearum and Xanthomonas arboricola pv. pruni, with a reported Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml for both. frontiersin.orgnih.govresearchgate.net Another related compound, 6-propyl this compound (mirandamycin), was found to have some activity against sensitive Gram-negative rods. plos.org

This compound has shown potent antibacterial activity against clinically significant multi-drug-resistant (MDR) Gram-positive bacteria. Multiple studies have confirmed its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Staphylococcus aureus (MDRSA).

In one study, this compound isolated from a marine-derived fungus of the genus Aspergillus demonstrated an MIC value of 12.5 µg/mL against both MRSA and MDRSA strains. koreascience.kr Another investigation involving compounds isolated from the marine-derived fungus Dothideomycete sp. reported an MIC of 12.5 µg/ml for this compound against these resistant strains. ebi.ac.uk

CompoundTest OrganismMIC (µg/mL)Source Fungus
This compoundMRSA & MDRSA12.5Aspergillus sp. koreascience.kr
This compoundMRSA & MDRSA12.5Dothideomycete sp. ebi.ac.uk

This table is interactive and can be sorted by column.

The mechanism of action for the antibacterial effects of this compound is believed to involve the disruption of the bacterial cell membrane. smolecule.com This mode of action is common among phenolic compounds and aromatic alcohols, which are known to have an affinity for the lipid bilayer of cell membranes. nih.gov The interaction of these lipophilic compounds with the bacterial membrane can lead to increased permeability and loss of integrity, ultimately resulting in cell death. nih.gov While this mechanism is proposed for this compound's antimicrobial activity, further specific studies are needed to fully elucidate the precise molecular interactions. smolecule.com

Antifungal Effects

In addition to its antibacterial properties, this compound has been recognized for its ability to inhibit the growth of various fungi, including significant plant pathogens and, based on computational studies, human fungal pathogens.

This compound has demonstrated significant antifungal activity against the plant pathogen Colletotrichum gloeosporioides, which causes leaf spot disease in turmeric and anthracnose in other crops. ebi.ac.ukmedchemexpress.comkoreascience.kr A study involving the endophytic fungus Phoma herbarum, isolated from turmeric (Curcuma longa), identified this compound as the compound responsible for the fungus's effective antagonism against C. gloeosporioides. ebi.ac.ukmedchemexpress.com The findings suggest that this compound could be a potential biocontrol agent against this destructive pathogen in agriculture. ebi.ac.ukmedchemexpress.com

CompoundTarget OrganismSourceObserved Effect
This compoundColletotrichum gloeosporioidesPhoma herbarumEffective antagonism/inhibition ebi.ac.ukmedchemexpress.com

This table is interactive and can be sorted by column.

The potential of this compound against human fungal pathogens such as Aspergillus fumigatus and the emerging multi-drug-resistant Candida auris has been explored primarily through computational, or in-silico, methodologies. researchgate.netresearchgate.net These studies aim to predict the inhibitory potential of this compound and its derivatives against key fungal targets. researchgate.netresearchgate.net One such study explored derivatives of this compound as potential inhibitors of both SARS-CoV-2 and fungal pathogens, including A. fumigatus and C. auris. researchgate.net While these computational simulations have identified certain derivatives as promising inhibitors, experimental in-vitro and in-vivo data for pure this compound against these specific human pathogens are not extensively documented in the current literature. researchgate.netresearchgate.net

Antiviral Properties

This compound has demonstrated potential as an antiviral agent in preclinical research. mdpi.com

Studies have indicated that this compound is effective against Herpes Simplex Virus type 1 (HSV-1) and Adenovirus type 2 (AdV-2). smolecule.com The specific mechanisms and the full extent of its efficacy are areas for further investigation. smolecule.com While research into natural compounds for activity against SARS-CoV-2 is ongoing, specific in-vitro efficacy data for this compound against this virus is not detailed in the provided results. researchgate.net However, computational studies have begun to explore its potential.

In-silico methodologies have been employed to explore this compound and its derivatives as potential inhibitors of SARS-CoV-2. researchgate.netresearchgate.net These computational approaches, including molecular docking and Density Functional Theory (DFT), assess binding affinity, reactivity, and stability against viral protein targets. researchgate.net One study designed derivatives of this compound by incorporating halogen atoms and evaluated their potential against various pathogens, including viruses. researchgate.net These computational models help to identify promising candidates for further laboratory investigation. researchgate.netresearchgate.net Another computational study identified a derivative, Terrestrol A, as a promising inhibitor against SARS-CoV-2 targets, suggesting a basis for future in vitro and in vivo validation. researchgate.net

Antiparasitic Activity

This compound has been identified as an inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for the malaria parasite's survival. nih.govresearchgate.net The parasite relies entirely on the de novo biosynthesis of pyrimidines, making PfDHODH a critical drug target. nih.gov

Research has shown that this compound, isolated from various fungi such as Aspergillus assiutensis and Penicillium pedernalense, inhibits PfDHODH with a reported IC₅₀ value of 3.4 μM. nih.govresearchgate.netresearchgate.net This inhibitory action is considered a key aspect of its antimalarial potential. nih.gov For comparison, a related compound, homogentisic acid, also demonstrated inhibition of PfDHODH, though with a higher IC₅₀ value of 47.6 μM. nih.govresearchgate.net

Table 1: Inhibitory Activity of this compound and Related Compounds against PfDHODH

CompoundSource OrganismTarget EnzymeIC₅₀ (μM)Reference
This compoundAspergillus assiutensis, Penicillium pedernalense, Hypomyces pseudocorticiicolaPlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)3.4 nih.govresearchgate.net
Homogentisic acidPenicillium citrinumPlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)47.6 nih.govresearchgate.net

Angiogenic Modulation (in vitro)

In vitro studies have identified this compound as a pro-angiogenic small molecule that can induce the formation of new blood vessels. koreascience.krjmb.or.kr Research using bovine aortic endothelial cells (BAECs) has shown that this compound stimulates several key processes involved in angiogenesis. koreascience.krjmb.or.krresearchgate.net

The compound was observed to stimulate the proliferation of BAECs in a dose-dependent manner. koreascience.krjmb.or.krkoreascience.kr Furthermore, it induced other angiogenic phenotypes, including cell migration, invasion, and the formation of tube-like structures, which are critical steps in the development of new vascular networks. koreascience.krjmb.or.krresearchgate.net The effects on both invasion and tube formation were also found to be dose-dependent. koreascience.krjmb.or.krkoreascience.kr These findings suggest that this compound directly affects the angiogenic behavior of endothelial cells. koreascience.kr

Table 2: Pro-Angiogenic Effects of this compound on Bovine Aortic Endothelial Cells (BAECs) in vitro

Observed EffectDose-DependencyReference
Stimulation of cell proliferationYes koreascience.krjmb.or.krkoreascience.kr
Induction of cell invasionYes koreascience.krjmb.or.kr
Induction of cell migrationYes koreascience.krjmb.or.kr
Induction of tube formationYes koreascience.krjmb.or.krresearchgate.net

Stimulation of Endothelial Cell Functions

This compound, a microbial metabolite, has been identified as a pro-angiogenic small molecule, meaning it can promote the formation of new blood vessels. koreascience.kr Its effects on the angiogenic phenotypes of endothelial cells have been demonstrated through various in vitro assays using bovine aortic endothelial cells (BAECs). koreascience.kr The compound stimulates several key processes involved in angiogenesis. koreascience.krkoreascience.kr

Research has shown that this compound stimulates the proliferation of BAECs in a dose-dependent manner. koreascience.kr Furthermore, it promotes other critical functions for new blood vessel formation, including the migration and invasion of endothelial cells. koreascience.kr The effects of this compound on cell invasion and the formation of three-dimensional tube-like structures, a crucial step in creating a vascular network, were also found to be dose-dependent. koreascience.krkoreascience.kr

Endothelial Cell FunctionEffect of this compoundDose-DependencySource
ProliferationStimulatoryYes koreascience.kr
MigrationStimulatoryNot specified koreascience.kr
InvasionStimulatoryYes koreascience.kr
Tube FormationStimulatoryYes koreascience.kr

Potential Role of Reactive Oxygen Species in Signaling

Reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen, are involved in various cellular signaling pathways. mdpi.commdpi.com Studies investigating the properties of this compound have found that the compound can lead to the intracellular formation of superoxide, a type of ROS. researchgate.netebi.ac.uk This was observed by monitoring the oxidation of dihydroethidium. ebi.ac.uk While this compound is also known for its antioxidant and radical-scavenging activities, its ability to generate ROS suggests a potential dual role in cellular processes. researchgate.netebi.ac.ukcapes.gov.br ROS can act as signaling molecules that modulate pathways controlling cell proliferation, migration, and differentiation. mdpi.com The generation of ROS by this compound could therefore be a mechanism contributing to its effects on endothelial cell functions. researchgate.netebi.ac.uk

Investigation of VEGF and Matrix Metalloproteinase (MMP) Pathway Association

The formation of new blood vessels is a complex process regulated by various signaling molecules, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs). uky.eduinabj.org VEGF is a crucial factor that promotes the proliferation, migration, and survival of endothelial cells. uky.edu MMPs are enzymes that degrade the extracellular matrix, a necessary step for endothelial cell invasion and migration. inabj.orgarvojournals.org

While direct studies conclusively linking this compound's pro-angiogenic effects to the VEGF and MMP pathways are limited, related research provides strong associative evidence. For instance, studies on ovarian cancer cells have shown that this compound can regulate the MAPK and PI3K/AKT signaling pathways. mdpi.com These pathways are known to be involved in the regulation of VEGF and MMP expression. plymouth.ac.ukmdpi.com Specifically, this compound was found to increase the phosphorylation of ERK1/2 and p38, while decreasing the phosphorylation of Akt. mdpi.comresearchgate.net Furthermore, in other experimental models, the inhibition of cell migration and invasion has been linked to the downregulation of MMP9 and VEGF. researchgate.net Given that this compound stimulates these same endothelial functions (migration and invasion), it is plausible that its mechanism involves the modulation of MMP and VEGF activity. koreascience.krresearchgate.net

Apoptosis Inhibitor (General Cellular Context)

Apoptosis is a form of programmed cell death essential for normal development and tissue homeostasis. ebi.ac.uk this compound has been shown to exhibit apoptosis-inhibiting properties in certain cellular contexts. ebi.ac.ukgoogle.com In one study, this compound was found to inhibit apoptosis induced by the chemotherapy agent etoposide. koreascience.kr The mechanism for this inhibition involved the suppression of caspase-3 and PARP (Poly (ADP-ribose) polymerase) expression, both of which are key mediators of apoptosis. koreascience.kr The inhibitory effect on these proteins was observed to be dose-dependent. koreascience.kr A patent also describes this compound as having apoptosis inhibitory activity, suggesting its potential use in conditions associated with increased apoptosis. google.com It is important to note, however, that in other contexts, such as in certain cancer cell lines, this compound has been reported to induce apoptosis. mdpi.comresearchgate.net

Mutagenic Activity (e.g., Oxidative Mutagenicity)

This compound has demonstrated oxidative mutagenicity in specific laboratory tests. researchgate.netebi.ac.ukcapes.gov.br This activity was identified using a specialized Escherichia coli tester strain, IC203. ebi.ac.ukcapes.gov.br This particular strain is deficient in the OxyR function, a transcriptional activator for genes that encode antioxidant enzymes, making it highly sensitive to oxidative mutagens. researchgate.netebi.ac.ukcapes.gov.br In this specific bioassay, this compound was shown to have a positive mutagenic response. capes.gov.br Interestingly, this assay is often used as a screening method for antioxidant compounds, as known antioxidants like cysteine and ascorbic acid also produce a positive result in this test. ebi.ac.uk Alongside this mutagenic activity, this compound was also shown to inhibit the mutagenesis induced by the oxidant t-butyl hydroperoxide. researchgate.netebi.ac.uk

Analytical Methodologies and Characterization in Research

Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the molecular structure of gentisyl alcohol. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms within the molecule. nih.govsigmaaldrich.cn

In a study identifying this compound from Penicillium species, ¹H NMR and ¹³C NMR data were critical for its characterization. researchgate.net Analysis of pyomelanin, a polymer of homogentisic acid, using ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) solid-state NMR allowed for the estimation of this compound content within the polymer structure. researchgate.net

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
¹H 6.76 d 9.0
¹H 6.94 dd 9.0, 3.0
¹H 6.76 br d 3.0
¹³C 112.6 - -
¹³C 114.5 - -
¹³C 117.8 - -
¹³C 123.7 - -
¹³C 149.4 - -
¹³C 154.1 - -
¹³C 171.8 - -

Data sourced from studies on gentisic acid, a closely related compound, in DMSO-d6. researchgate.net

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, which helps in determining its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, further aiding in the confirmation of the molecular formula.

The characterization of this compound and its derivatives frequently involves both low- and high-resolution mass spectrometric analysis. nih.govsigmaaldrich.cn For instance, in the analysis of related compounds, negative High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the molecular formula by identifying the [M-H]⁻ signal. researchgate.net PubChem provides LC-MS data for this compound, showing a precursor m/z of 141.0541 for the [M+H]⁺ adduct. nih.gov

Table 2: Mass Spectrometry Data for this compound

Technique Ionization Mode Precursor Ion Precursor m/z Reference
LC-MS ESI [M+H]⁺ 141.0541 nih.gov
HR-ESI-MS Negative [M-H]⁻ 153.01831* researchgate.net

*Data for the related compound, gentisic acid.

Chromatographic Techniques

Chromatography is essential for the separation, purification, and quantitative analysis of this compound from complex mixtures, such as fungal extracts.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of isolated this compound and for monitoring its stability over time. google.com In various studies, HPLC has been employed to purify this compound from microbial extracts. koreascience.krresearchgate.net The method is also used to analyze the biotransformation of precursor compounds into this compound. researchgate.net Furthermore, HPLC analysis has been crucial in stability studies of radiolabeled peptides where gentisic acid or this compound are used as stabilizers, by detecting degradation products over time. google.com

Biological Assays for Activity Evaluation

To understand the functional properties of this compound, various biological assays are conducted. These assays help in quantifying its biological activities, such as its antioxidant potential.

DPPH Radical Scavenging Assay for Antioxidant Potential

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of compounds. ebi.ac.ukcapes.gov.br This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the DPPH radical concentration is monitored by a decrease in absorbance at a specific wavelength. frontiersin.org

Several studies have demonstrated the radical scavenging activity of this compound using the DPPH assay. nih.govkoreascience.kr In one study, this compound isolated from Penicillium novae-zeelandiae showed significant DPPH-scavenging activity. ebi.ac.ukcapes.gov.brebi.ac.uk Another investigation reported an IC₅₀ value of 7.0 µM for this compound against DPPH radicals. koreascience.kr

Table 3: DPPH Radical Scavenging Activity of this compound and its Derivatives

Compound IC₅₀ (µM) Reference
This compound 7.0 koreascience.kr
This compound derivatives 2.6 - 8.5 nih.gov

Oxidative Mutagenesis Assays

This compound has been investigated for its effects on mutagenesis, particularly in the context of oxidative stress. In a study utilizing a specialized Escherichia coli tester strain (IC203), which is deficient in the OxyR function and thus highly sensitive to oxidative stress, this compound was identified as having both DPPH-radical-scavenging activity and, paradoxically, oxidative mutagenicity. ebi.ac.ukcapes.gov.br This assay is designed to detect oxidative mutagens, and a positive response was also noted with known antioxidants like cysteine and ascorbic acid. ebi.ac.ukcapes.gov.br

Further investigation revealed that this compound can induce the intracellular formation of superoxide. ebi.ac.ukcapes.gov.br Despite its observed mutagenic effect in the specific E. coli strain, it was also shown to inhibit the mutagenesis induced by the model oxidant t-butyl hydroperoxide (t-BuOOH). ebi.ac.ukcapes.gov.br The Ames test, a widely used method for assessing mutagenic potential using Salmonella typhimurium strains, is a common approach for evaluating the antimutagenic activity of compounds. bas.bgunicamp.br The test can determine if a substance can inhibit the mutagenic effects of a known mutagen. up.ac.za

Cell-Based Assays for Proliferation, Apoptosis, and Signaling Pathways (e.g., Western Blotting)

The influence of this compound on fundamental cellular processes such as proliferation and apoptosis has been a key area of research. Studies on human ovarian cancer cell lines (ES2 and OV90) have demonstrated that this compound can suppress proliferation and induce apoptosis. ebi.ac.uk This induction of apoptosis was confirmed through methods like flow cytometry using annexin (B1180172) V and propidium (B1200493) iodide (PI) staining, which revealed a significant increase in the late apoptotic cell population upon treatment. researchgate.net For instance, at a concentration of 20 µM, this compound increased the late apoptotic population by 234% in ES2 cells and 303% in OV90 cells. researchgate.net

The mechanism of apoptosis induction has been further elucidated through the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which visualizes DNA fragmentation, a hallmark of apoptosis. researchgate.net Cell cycle analysis has also shown that this compound treatment leads to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. researchgate.net

In other studies using U937 human leukemia cells, this compound was found to inhibit apoptosis induced by etoposide (B1684455). funcmetabol.comkoreascience.kr This anti-apoptotic effect was linked to the suppression of caspase activity. funcmetabol.comkoreascience.kr Western blot analyses, a technique used to detect specific proteins in a sample, revealed that this compound dose-dependently inhibited the expression of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate for caspases during apoptosis. funcmetabol.comkoreascience.krthermofisher.com The IC50 value for the inhibition of caspase-3 induction was reported to be 3.0 µg/ml. funcmetabol.com Furthermore, research indicates that this compound treatment can up-regulate signal transduction of the MAPK and PI3K/AKT pathways in ovarian cancer cells. ebi.ac.uk

Table 1: Effect of this compound on Apoptosis in Ovarian Cancer Cells

Cell LineConcentrationEffectAssay Method
ES220 µM234% increase in late apoptotic cellsFlow Cytometry (Annexin V/PI)
OV9020 µM303% increase in late apoptotic cellsFlow Cytometry (Annexin V/PI)
ES2 and OV90Not specifiedIncreased DNA fragmentationTUNEL Assay
ES2 and OV90Not specifiedAccumulation of cells in sub-G1 phaseCell Cycle Analysis

In Vitro Angiogenesis Assays (e.g., using Bovine Aortic Endothelial Cells)

Contrary to its anti-proliferative effects in cancer cells, this compound has been identified as a pro-angiogenic molecule in studies using bovine aortic endothelial cells (BAECs). koreascience.krjmb.or.kr Angiogenesis, the formation of new blood vessels, is a complex process involving endothelial cell proliferation, migration, and differentiation. In vitro assays with BAECs showed that this compound stimulated cell proliferation in a dose-dependent manner. koreascience.krjmb.or.krresearchgate.net

Furthermore, this compound was observed to induce key angiogenic phenotypes in BAECs, including invasiveness, migration, and the formation of tube-like structures, which mimics the final step of angiogenesis. koreascience.krjmb.or.krresearchgate.net The effects on both cell invasion and tube formation were also found to be dose-dependent. koreascience.krjmb.or.krresearchgate.net These findings suggest that this compound can directly influence the behavior of endothelial cells to promote the formation of new blood vessels. koreascience.krjmb.or.kr

Computational and In Silico Studies

Computational methods are increasingly utilized to predict the properties and potential biological activities of molecules like this compound and its derivatives, guiding further experimental research.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. undip.ac.id This method is used to understand the interaction between a ligand, such as this compound or its derivatives, and a target protein at the molecular level. researchgate.net For instance, studies have explored the potential of this compound derivatives as inhibitors of various pathogens through multi-targeted docking simulations. researchgate.net These simulations calculate binding scores, such as MolDock-scores, to estimate the binding affinity of the compound to the active site of a target protein. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org DFT calculations can provide insights into a molecule's stability, reactivity, and electronic properties. researchgate.netlookchem.com This method has been applied to explore the mechanistic details of reactions involving this compound-type natural products and to analyze the reactivity of designed derivatives. researchgate.net By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), DFT helps in understanding the charge density distributions that could be associated with biological activity. mdpi.com

Druglikeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Assessments for Derivatives

In silico tools are employed to predict the druglikeness and ADMET properties of new chemical entities. parssilico.comnih.gov These assessments are crucial in early-stage drug discovery to evaluate the potential of a compound to be developed into a drug. phcogj.com For derivatives of this compound, these computational evaluations focus on several key parameters. researchgate.net

Druglikeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

ADME Properties: These predictions include gastrointestinal (GI) absorption, bioavailability, ability to cross the blood-brain barrier, and interaction with metabolic enzymes like cytochrome P450. parssilico.com

Toxicity: Predictions can include assessments for potential carcinogenicity, mutagenicity, and other toxic effects. mdpi.comparssilico.com

Web-based platforms like SwissADME and admetSAR are commonly used for these predictions. parssilico.comnih.gov Such studies on this compound derivatives have aimed to design compounds with favorable ADMET profiles, indicating their potential as safe and effective therapeutic agents. researchgate.net

Omics Technologies for Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound in fungi has been significantly advanced by the application of "omics" technologies. These high-throughput approaches, including genomics, transcriptomics, and metabolomics, provide a comprehensive view of the genetic potential, gene expression, and metabolic output of fungal species, respectively. frontiersin.org The integration of these multi-omics datasets is crucial for discovering novel secondary metabolites and understanding their biosynthesis. frontiersin.orgdntb.gov.uadntb.gov.ua

Genomics, Transcriptomics, and Metabolomics in Fungal Research

Genomics serves as the foundational tool for identifying the genetic blueprint for secondary metabolite production. frontiersin.org Through whole-genome sequencing, researchers can pinpoint putative biosynthetic gene clusters (BGCs) that encode the enzymatic machinery required for synthesizing compounds like this compound. secondarymetabolites.orgresearchgate.net Fungal genomes are known to harbor a substantial number of BGCs, many of which are silent under standard laboratory conditions, representing a vast, unexplored reservoir of natural products. secondarymetabolites.orgresearchgate.net For instance, a comparative genomic analysis of four Arthrinium species revealed a high number of BGCs, with A. arundinis having 84, A. koreanum 76, and both A. phaeospermum and A. saccharicola having 69. frontiersin.org These BGCs contain various backbone genes, including those for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are critical for the synthesis of diverse secondary metabolites. frontiersin.org

Transcriptomics, often utilizing RNA-Seq, provides a dynamic snapshot of gene expression, revealing which BGCs are active under specific conditions. researchgate.net This is particularly useful for linking a specific metabolite to its corresponding gene cluster. A study on Arthrinium koreanum demonstrated that this compound biosynthesis was significantly downregulated when the fungus was cultured in a mannitol-supplemented medium. frontiersin.orgfrontiersin.org Transcriptomic analysis identified the specific genes within the this compound BGC that were affected, thus providing insights into the regulation of the pathway. frontiersin.org Similarly, a comparative transcriptome analysis of Aspergillus terreus grown on salicylate (B1505791) revealed an upregulation of secondary metabolism, including the likely production of this compound as an intermediate. asm.org

Metabolomics focuses on the global analysis of metabolites within a biological system and is essential for detecting the final products of biosynthetic pathways. plos.org By comparing the metabolic profiles of fungal cultures under different conditions or between wild-type and mutant strains, researchers can identify novel compounds and confirm the function of specific genes. plos.org For example, metabolomic profiling of Penicillium expansum under solid-state versus submerged fermentation showed significant differences in metabolite production, highlighting the influence of culture conditions on secondary metabolism. plos.org In Aspergillus aculeatus, metabolomic strategies combined with chemical epigenetic modifiers were used to activate silent BGCs and characterize the resulting novel secondary metabolites. mdpi.com

The integration of these three 'omics' fields creates a powerful synergy. Genomics identifies the potential for production, transcriptomics indicates when and how this potential is expressed, and metabolomics confirms the resulting chemical output. This integrated approach has been instrumental in characterizing the this compound biosynthetic pathway in fungi like Arthrinium. frontiersin.org

**Table 1: Predicted Genes in the this compound Biosynthetic Gene Cluster of Arthrinium spp. and their Homologs in the Patulin (B190374) Pathway of *Penicillium expansum***

Gene in Arthrinium spp. BGC Homologous Gene in P. expansum Patulin BGC Putative Function
GsaA PatA 6-methylsalicylic acid (6-MSA) synthase
GsaB PatB Major facilitator superfamily (MFS) transporter
GsaC PatC m-hydroxybenzyl alcohol dehydrogenase
GsaD PatD MFS transporter
GsaE PatE This compound/Gentisaldehyde dehydrogenase
GsaF PatF Transcription factor
GsaG PatG 6-MSA decarboxylase
GsaH PatH m-cresol (B1676322) hydroxylase
GsaI PatI Cytochrome P450 monooxygenase
GsaJ PatJ Gentisaldehyde oxidase
GsaK PatK Isoepoxydon dehydrogenase
GsaL PatL Pathway-specific transcription factor

Data sourced from comparative genomic analysis of Arthrinium spp. and Penicillium expansum. researchgate.netfrontiersin.org

Bioinformatic Tools for Biosynthetic Gene Cluster (BGC) Prediction

The vast amount of data generated by genome sequencing necessitates the use of specialized bioinformatic tools to predict and annotate BGCs. secondarymetabolites.orgnih.gov These tools employ various algorithms to identify the characteristic features of secondary metabolite gene clusters, such as the presence of a "backbone" enzyme-encoding gene (like PKS or NRPS) and a collection of physically co-localized genes encoding tailoring enzymes (e.g., oxidoreductases, transferases), transporters, and regulatory proteins. frontiersin.orgnih.gov

Several computational platforms are widely used in fungal research for BGC prediction. nih.govantiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is a comprehensive, web-based and standalone tool that can identify a broad range of BGCs in bacterial and fungal genomes. oup.commdpi.com It uses a Hidden Markov Model (HMM)-based approach to detect core biosynthetic genes and then defines the cluster boundaries based on the surrounding genes. oup.comSMURF (Secondary Metabolite Unknown Region Finder) is another popular tool specifically designed for fungal genomes, which also uses HMMs to identify conserved domains in backbone enzymes. nih.gov

Other tools offer different strategies. For example, CLUSEAN (Cluster Search and Analysis) is a pipeline that facilitates the annotation and comparison of PKS and NRPS gene clusters. secondarymetabolites.orgMIDDAS-M (Motif-Independent de novo Detection of Secondary metabolite gene clusters) represents a motif-independent approach that leverages transcriptomic data to identify co-regulated gene clusters, allowing for the discovery of novel BGCs that may lack canonical backbone enzymes. frontiersin.orgEvoMining uses a phylogenomic approach to identify BGCs that contain duplicates of primary metabolism enzymes. secondarymetabolites.org These tools are essential for navigating fungal genomes and unlocking their full biosynthetic potential. frontiersin.org

Table 2: Selected Bioinformatic Tools for Fungal BGC Prediction

Tool Name Core Methodology Key Features
antiSMASH HMM-based detection of core biosynthetic genes; rule-based cluster prediction. Broad applicability to bacteria and fungi; predicts a wide variety of cluster types; provides detailed annotation and comparative analysis with known clusters. oup.commdpi.com
SMURF HMM-based identification of conserved domains in PKS, NRPS, and other key enzymes. Specifically tailored for fungal genomes; defines cluster boundaries based on genomic distance and tailoring enzyme counts. nih.gov
CLUSEAN Bioperl-based pipeline for homology searches and domain analysis. Focuses on PKS and NRPS gene clusters; allows for detailed annotation and specificity predictions for NRPS A-domains. secondarymetabolites.org
MIDDAS-M Motif-independent detection based on co-regulation in transcriptome data. Capable of identifying novel BGCs without known core genes; relies on the availability of gene expression data. frontiersin.org
EvoMining Phylogenomic approach to identify BGCs with duplicated primary metabolism enzymes. Identifies BGCs based on the evolutionary history of their constituent genes. secondarymetabolites.org

This table provides a summary of commonly used bioinformatic tools in fungal secondary metabolite research. frontiersin.orgsecondarymetabolites.orgnih.govoup.commdpi.com

Research Applications and Scientific Potential

Role as a Substrate in Biosynthetic Pathway Investigations

Gentisyl alcohol serves as a crucial intermediate and substrate in the investigation of microbial biosynthetic pathways, most notably in the production of the mycotoxin patulin (B190374) by various species of Penicillium and Aspergillus. smolecule.comnih.govasm.org Its position in the pathway has been clarified through detailed biochemical studies and the analysis of mutants blocked at different stages of synthesis. mdpi.comscienceopen.com

The biosynthesis of patulin begins with the creation of 6-methylsalicylic acid (6-MSA). mdpi.comnih.gov Through a series of enzymatic steps, 6-MSA is converted to m-cresol (B1676322), which is then hydroxylated to form m-hydroxybenzyl alcohol. nih.govnih.gov A key step in the pathway involves the hydroxylation of m-hydroxybenzyl alcohol to produce this compound. mdpi.comscienceopen.comnih.gov This reaction is catalyzed by a specific cytochrome P450 monooxygenase, an enzyme that requires NADPH and molecular oxygen to function. mdpi.comscienceopen.com

Once formed, this compound acts as a substrate for subsequent enzymatic reactions. For instance, a crude extract from Penicillium patulum has been shown to catalyze the epoxidation of this compound to form phyllostine, another confirmed intermediate in the patulin pathway. nih.govacs.org The identification of this compound and its enzymatic conversions has been fundamental to mapping the intricate network of reactions leading to patulin, with studies confirming its role as a direct precursor. nih.gov The elucidation of the genes and enzymes involved, such as the characterization of the cytochrome P450s from Aspergillus clavatus, has provided a clearer genetic and molecular understanding of this important metabolic route. nih.govnih.gov

Table 1: Key Intermediates in the Early Biosynthetic Pathway of Patulin This table outlines the sequential conversion of precursors leading to and from this compound.

Precursor Enzyme/Process Product
6-Methylsalicylic acid Decarboxylation (PatG enzyme) m-Cresol
m-Cresol Hydroxylation (Cytochrome P450) m-Hydroxybenzyl alcohol
m-Hydroxybenzyl alcohol Hydroxylation (Cytochrome P450) This compound

| This compound | Epoxidation | Phyllostine |

Stabilization of Radiolabeled Peptides and Proteins in Research

In the field of radiopharmacy, maintaining the stability and integrity of radiolabeled molecules is paramount for their effective use in diagnostics and therapy. This compound, along with its parent compound gentisic acid, has been identified as a highly effective stabilizing agent for radiolabeled peptides and proteins. google.comgoogleapis.com

Radiolabeled compounds are susceptible to degradation from the very radiation they emit, a process known as autoradiolysis. This self-decomposition can significantly reduce the purity and efficacy of a radiopharmaceutical. This compound and its derivatives have been shown to substantially inhibit this process. google.comwipo.intgoogleapis.com They function as radioprotectants or radical scavengers, neutralizing the reactive species generated by the radioactive decay, thereby preserving the structure of the labeled peptide or protein. google.comgoogleapis.com Often, this compound is used in formulations combined with other stabilizers, such as ascorbic acid or inositol, to achieve enhanced protection against autoradiolysis. google.comgoogleapis.com

The ability of this compound to prevent autoradiolysis is critical for the development of reliable diagnostic and therapeutic research tools. smolecule.comgoogle.com By ensuring that radiolabeled peptides—such as those tagged with isotopes like Indium-111 or Iodine-123—remain intact from the time of preparation to their administration and localization at a target site, this compound helps guarantee the accuracy of diagnostic imaging and the targeted delivery of therapeutic radiation. google.comgoogleapis.com This stabilization is a key component in creating stable, effective, and commercially viable radiopharmaceutical kits used in nuclear medicine research and clinical applications. google.comgoogleapis.comgoogle.com

Development of Novel Biocontrol Agents

Research has highlighted the potential of this compound as a natural antifungal and antibacterial agent, paving the way for its development as a biocontrol agent in agriculture. This application leverages the compound's ability to inhibit the growth of plant pathogens.

One study demonstrated that this compound isolated from Phoma herbarum, an endophytic fungus found in turmeric (Curcuma longa), exhibited significant antagonistic activity against Colletotrichum gloeosporioides. ebi.ac.uknih.gov This pathogen is the causative agent of leaf spot disease, which can lead to major economic losses in turmeric cultivation. nih.govresearchgate.net The findings suggest that P. herbarum or the direct application of its metabolite, this compound, could be used as an effective and eco-friendly alternative to synthetic fungicides. ebi.ac.uknih.gov Further research has also identified this compound, along with patulin and toluquinol, as an antibacterial metabolite from the marine-derived fungus Penicillium griseofulvum, showing activity against a variety of phytopathogenic bacteria. frontiersin.org

Table 2: Biocontrol Activity of this compound Against Phytopathogens

Source Organism Target Pathogen Type of Pathogen Reference
Phoma herbarum Colletotrichum gloeosporioides Fungus nih.gov

Exploration of High-Value Compounds from Marine Microorganisms

The marine environment is a rich and largely untapped source of novel bioactive compounds. This compound and its derivatives have been isolated from several marine-derived fungi, highlighting the potential of these microorganisms as a source for high-value chemicals. nih.gov For example, a study on the fungus Penicillium terrestre, isolated from marine sediment, led to the discovery of nine new this compound derivatives. nih.gov These compounds, named terrestrols, demonstrated cytotoxic effects against various human cancer cell lines, including leukemia (HL-60, MOLT-4), liver cancer (BEL-7402), and lung cancer (A-549) cells. nih.gov Additionally, these derivatives exhibited moderate radical scavenging activity. nih.gov

Similarly, this compound produced by the marine fungus Arthrinium sp. has been investigated for its anti-cancer properties, showing it can suppress proliferation and induce apoptosis in human ovarian cancer cells. ebi.ac.ukdoaj.orgmdpi.com The exploration of marine fungi continues to yield novel this compound-type structures with diverse and potent biological activities, underscoring their potential for drug discovery and development. nih.govresearchgate.net

Contributions to Chemical Biology Research

This compound contributes significantly to the field of chemical biology, which seeks to understand and manipulate biological systems using chemical tools. Its role extends across several key areas of the discipline.

Firstly, its function as a metabolic intermediate is a classic example of how small molecules are used to dissect complex biological processes, such as the patulin biosynthetic pathway. smolecule.comnih.gov Studying its formation and conversion provides insight into enzyme function, specificity, and regulation within a metabolic network. Secondly, the application of this compound as a stabilizer for radiolabeled biomolecules represents the development of a crucial chemical tool that enables research in diagnostics and therapy. smolecule.comgoogle.com

Furthermore, the discovery of its potent bioactivities, including anticancer and biocontrol properties, makes it a valuable lead compound for therapeutic and agricultural development. ebi.ac.uknih.govmdpi.com Research into its mechanism of action—how it interacts with cellular targets to induce apoptosis or inhibit pathogen growth—is a core pursuit of chemical biology. mdpi.com Finally, the successful establishment of novel biosynthetic pathways in engineered Escherichia coli to produce this compound from simple feedstocks showcases the power of synthetic biology, a field deeply intertwined with chemical biology, to create non-natural routes for the production of valuable compounds. acs.orgsjtu.edu.cn

Understanding Secondary Metabolite Biology and Network Novelties in Fungi

This compound is a key intermediate in the biosynthesis of various fungal secondary metabolites, which are compounds not essential for normal growth but often play a role in the organism's interaction with its environment. fsu.edu Studying this compound provides valuable insights into the complex biochemical pathways and regulatory networks within fungi.

One of the most well-studied pathways involving this compound is the biosynthesis of patulin, a mycotoxin produced by several species of Penicillium and Aspergillus. fsu.edursc.org Research has shown that this compound is a precursor in this pathway, being formed from the hydroxylation of m-hydroxybenzyl alcohol. nih.govmdpi.com The conversion of this compound to patulin involves several enzymatic steps, including epoxidation. fsu.edu The study of these enzymatic transformations helps to elucidate the novel catalytic mechanisms and the evolution of metabolic pathways in fungi. nih.govebi.ac.uk

In Aspergillus terreus, the metabolism of salicylate (B1505791) has been observed to produce gentisate and likely this compound, suggesting a link between the catabolism of aromatic compounds and the production of secondary metabolites. asm.org This connection indicates that the pathways for utilizing carbon sources can be intertwined with the synthesis of specialized metabolites, revealing new aspects of fungal metabolic networks. asm.org Furthermore, comparative transcriptome analysis between fungal species like Aspergillus terreus and Aspergillus nidulans has highlighted differences in their gentisate and secondary metabolism pathways, providing insights into the functional diversity of these gene clusters. asm.org

The production of this compound has also been identified in endophytic fungi, such as Phoma herbarum isolated from Curcuma longa (turmeric). acspublisher.comjpht.in This endophyte produces this compound which exhibits antagonistic activity against plant pathogens, suggesting a role for this secondary metabolite in the symbiotic relationship between the fungus and its host plant. acspublisher.comjpht.in Similarly, marine algicolous Arthrinium species produce this compound, which is thought to help regulate oxidative stress in their brown algae hosts. frontiersin.org The biosynthesis of this compound in these fungi is influenced by environmental factors, such as the availability of mannitol (B672), highlighting the responsive nature of secondary metabolism to ecological cues. frontiersin.org

Table 1: Fungal Species Producing this compound and its Role

Fungal SpeciesRole of this compoundReference
Penicillium sp.Intermediate in patulin biosynthesis, antioxidant fsu.edursc.orgkoreascience.kr
Aspergillus sp.Intermediate in patulin biosynthesis nih.govmdpi.com
Aspergillus terreusProduct of salicylate metabolism asm.org
Phoma herbarumAntagonistic activity against plant pathogens acspublisher.comjpht.in
Arthrinium sp.Regulation of oxidative stress in host frontiersin.org
Penicillium terrestreSource of this compound derivatives thegoodscentscompany.com
Geosmithia langdoniiProduction of antileishmanial metabolites acs.org
Penicillium expansumProduction of various secondary metabolites including this compound aensiweb.com

Basis for Design of New Therapeutic Research Leads

The unique chemical structure and biological activities of this compound make it an attractive scaffold for the design of new therapeutic agents. ontosight.ai Its antioxidant, anti-inflammatory, and antimicrobial properties have been the focus of much research. ontosight.ai The presence of hydroxyl groups on the benzene (B151609) ring is crucial for its biological interactions and provides sites for chemical modification to develop more potent and selective drugs. ontosight.ai

This compound has demonstrated potential as an anticancer agent. smolecule.com Studies have shown that it can inhibit the proliferation of human ovarian cancer cells and induce apoptosis (programmed cell death) by modulating signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway. ebi.ac.uksmolecule.com Derivatives of this compound have also been investigated for their anticancer properties. For instance, 3-chloro-2,5-dihydroxybenzyl alcohol, a halogenated derivative, has been shown to induce apoptosis in human cervical carcinoma cells by causing DNA damage. thegoodscentscompany.com

The pro-angiogenic activity of this compound, its ability to promote the formation of new blood vessels, has also been identified. koreascience.kr This property suggests its potential application in therapeutic angiogenesis, which is relevant for conditions where increased blood flow is beneficial. koreascience.kr

Furthermore, this compound and its derivatives have been explored for other therapeutic applications. It has been used in combination with gentisic acid to stabilize radiolabeled peptides and proteins, preventing their degradation during diagnostic and therapeutic procedures. smolecule.comgoogle.com The compound has also been identified as an inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, an essential enzyme for the malaria parasite's survival, indicating its potential as an antimalarial lead. acs.org

The development of novel biosynthetic pathways for the production of this compound in engineered microorganisms like Escherichia coli opens up possibilities for the sustainable and scalable production of this compound and its derivatives for pharmaceutical research. acs.org

Table 2: Therapeutic Potential of this compound and its Derivatives

Biological ActivityTarget/MechanismPotential ApplicationReference
AnticancerInduces apoptosis in ovarian and cervical cancer cells via PI3K pathway and DNA damageCancer therapy ebi.ac.ukthegoodscentscompany.comsmolecule.com
Pro-angiogenicInduces new blood vessel formationTherapeutic angiogenesis koreascience.kr
AntimalarialInhibits Plasmodium falciparum dihydroorotate dehydrogenaseMalaria treatment acs.org
RadiostabilizerPrevents radiolytic degradation of radiopharmaceuticalsDiagnostic and therapeutic radiopharmaceuticals smolecule.comgoogle.com
AntioxidantScavenges free radicalsPrevention/management of oxidative stress-related diseases ontosight.ai

Studies on Synergistic Effects in Biological Systems

The investigation of synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a growing area of research. This compound has been studied for its potential synergistic interactions with other compounds in various biological systems.

Research has explored the interactions of this compound with other compounds to enhance its biological activity. smolecule.com For example, studies on hormone-dependent breast cancer cell lines have investigated the potential synergistic interactions of brominated this compound. researcher.life

The production of this compound by endophytic fungi within a host plant, such as Curcuma longa, suggests a potential synergistic relationship. acspublisher.comjpht.in The endophyte-produced this compound may work in concert with the plant's own defense compounds to provide enhanced protection against pathogens. This highlights the importance of studying the chemical ecology of these interactions to uncover novel synergistic combinations.

The concept of synergistic interactions is crucial for drug development, as combination therapies can often lead to improved efficacy and reduced side effects. acspublisher.com The natural products derived from medicinal plants and their associated microbes, like this compound, are valuable sources for discovering compounds that can act synergistically, paving the way for new drug formulations and therapeutic strategies. acspublisher.com

Future Research Directions and Unexplored Avenues

Elucidation of Complete Mechanistic Pathways for Biological Activities (e.g., pro-angiogenic, antiviral, antibacterial, antiparasitic)

While initial studies have highlighted the pro-angiogenic, antiviral, antibacterial, and antiparasitic properties of gentisyl alcohol, the complete mechanistic pathways underpinning these activities remain largely unelucidated. For instance, this compound has been identified as a pro-angiogenic small molecule that induces new blood vessel formation by stimulating the proliferation, migration, and differentiation of bovine aortic endothelial cells (BAECs) in vitro. However, the precise mechanism of angiogenesis induction by this compound is still being investigated, with ongoing studies exploring its potential to produce reactive oxygen species to activate angiogenic signaling pathways and its association with the signaling regulation of VEGF or matrix metalloproteinase (MMP) koreascience.kr.

This compound may exhibit antimicrobial activity by disrupting the cell membranes of bacteria and fungi smolecule.com. Its antiparasitic activity has been linked to the inhibition of dihydroorotate (B8406146) dehydrogenase, an enzyme vital for the survival of the malaria parasite smolecule.com. Furthermore, this compound has shown antiviral properties against herpes simplex virus type 1 (HSV-1) and adenovirus type 2 (AdV-2) smolecule.com. It also demonstrates anticancer potential by inhibiting the proliferation of various cancer cell lines and inducing apoptosis, possibly through the modulation of the phosphoinositide 3-kinase (PI3K) pathway smolecule.commdpi.com. Further research is needed to fully map these intricate molecular pathways, which could lead to the development of targeted therapeutic strategies.

Comprehensive Investigation of Derivatives and Analogs

The exploration of this compound derivatives and analogs represents a significant research direction. Several new this compound derivatives, including trimeric and dimeric terrestrols, have been isolated from marine-derived fungi like Penicillium terrestre and Aspergillus carbonarius, demonstrating cytotoxic effects against various cancer cell lines mdpi.comresearchgate.netnih.gov. These derivatives have also shown moderate radical scavenging activity nih.gov. Studies are ongoing to design and evaluate halogenated variants of this compound for their potential as antibacterial, anti-tubercular, antiviral, antiparasitic, and anti-inflammatory agents researchgate.netresearchgate.net. Such investigations, including molecular docking, DFT, druglikeness, and ADMET studies, aim to assess their binding affinities, reactivity, and stability, providing insights into their potential mechanisms of action researchgate.netresearchgate.net. A comprehensive investigation into structure-activity relationships (SAR) of this compound and its synthetic and natural derivatives is crucial to identify compounds with enhanced potency and specificity for various biological applications researchgate.net.

Activation of Silent Biosynthetic Gene Clusters in Fungi

Fungi are known to possess numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions but hold immense potential for producing novel secondary metabolites frontiersin.orgnih.govmdpi.com. These BGCs are often transcriptionally controlled by epigenetic regulation, such as histone deacetylation and DNA methylation frontiersin.org. The signaling cues that trigger the expression of these silent BGCs in natural environments remain largely unknown nih.gov. Strategies to activate these silent gene clusters include epigenetic modifications using small molecular compounds that alter the chromatin network, co-culture with other microorganisms, and variations in cultivation strategies (OSMAC technique) frontiersin.orgencyclopedia.pub. Further research is needed to understand the regulatory circuits governing these BGCs and to develop more efficient and targeted methods for their activation to unlock the full biosynthetic capacity of fungi for this compound and its related compounds frontiersin.orgmdpi.com.

Optimization and Scale-up of Engineered Microbial Production Systems

The microbial production of this compound has been successfully demonstrated in engineered Escherichia coli through the establishment of novel biosynthetic pathways acs.orgorcid.orggoogle.comcnif.cnbuct.edu.cnresearchgate.net. This involved examining the promiscuity of carboxylic acid reductase (CAR) towards salicylic (B10762653) acid and 2,5-dihydroxybenzoic acid (2,5-DHBA), and employing a novel salicylic acid 5-hydroxylase to achieve 2,5-DHBA production from salicylic acid acs.orgresearchgate.net. The de novo biosynthetic pathways were then assembled and optimized by programming the carbon flux into the shikimate pathway acs.orgresearchgate.net. Initial efforts achieved this compound titers of 30.1 mg/L acs.orgresearchgate.net. Future research should focus on further optimizing these engineered systems through metabolic engineering strategies to enhance production yields and facilitate large-scale, cost-effective industrial production of this compound from renewable feedstocks acs.orgcnif.cn. This includes exploring different microbial hosts, optimizing fermentation conditions, and applying advanced genetic engineering techniques.

Expanding the Exploration of Underexplored Fungal Genera (e.g., Apiospora)

This compound has been reported as a fungal metabolite from various genera, including Penicillium terrestre, Geosmithia langdonii, Arthrinium sp., and Phoma herbarum nih.govebi.ac.ukmdpi.comresearchgate.net. Notably, Arthrinium species, which belong to the genus Apiospora, have been identified as a source of this compound, with some marine algicolous Arthrinium species exhibiting high radical-scavenging activity due to this compound production mdpi.com. This is the first report of this compound production from the genus Arthrinium mdpi.com. Many unexploited Arthrinium species are believed to exist in marine environments, representing a significant source of bioactive compounds mdpi.com. Expanding the exploration to other underexplored fungal genera, particularly those from diverse ecological niches like marine environments or endophytic associations, could lead to the discovery of new this compound producers or novel derivatives with unique biological properties mdpi.comresearchgate.netmdpi.com.

Deeper Understanding of Ecological Roles and Interspecies Interactions

The ecological roles of this compound and its involvement in interspecies interactions are areas ripe for further investigation. This compound, as a fungal metabolite, likely plays a role in the complex chemical communication and defense mechanisms within its natural habitats nih.govebi.ac.uk. For example, marine algicolous Arthrinium species producing this compound are suggested to form a symbiotic relationship with brown algae, providing antioxidants when the photosynthetic activity of the algae decreases in exchange for receiving mannitol (B672) mdpi.comfrontiersin.org. This indicates a potential role for this compound in mediating symbiotic relationships and protecting against oxidative stress mdpi.com. Further research could explore how this compound influences microbial communities, plant-microbe interactions, or serves as a signaling molecule in diverse ecosystems. Understanding these ecological functions could provide insights into its natural production triggers and potential applications in agriculture or environmental biotechnology.

Q & A

Q. What in vitro models are most appropriate for initial screening of this compound’s anticancer activity?

  • Methodological Answer : Epithelial ovarian cancer cell lines (e.g., ES2 and OV90) are validated models for assessing proliferation inhibition and apoptosis induction. Use concentration ranges (0–40 μM) in dose-response experiments, with cell viability measured via MTT or ATP-based assays. Include controls for mitochondrial membrane potential (e.g., JC-1 staining) and calcium flux .

Q. What experimental controls are critical when studying this compound’s effects on cellular pathways?

  • Methodological Answer : Include negative controls (untreated cells) and positive controls (e.g., staurosporine for apoptosis). Validate pathway modulation (e.g., MAPK/PI3K-AKT) using Western blotting with phospho-specific antibodies. Normalize data to housekeeping proteins and repeat experiments in triplicate to account for batch effects .

Q. How can researchers ensure the purity and stability of this compound in laboratory settings?

  • Methodological Answer : Store this compound in airtight, light-protected containers at –20°C. Verify purity via HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards. Monitor degradation by analyzing aliquots periodically under accelerated stability conditions (e.g., 40°C/75% humidity) .

Advanced Research Questions

Q. What mechanisms explain contradictory findings in this compound’s pro-apoptotic effects across cancer types?

  • Methodological Answer : Conduct transcriptomic profiling (RNA-seq) to identify cell-type-specific signaling nodes. Compare activation thresholds of MAPK and PI3K/AKT pathways using phospho-flow cytometry. Validate findings in 3D tumor spheroids or patient-derived organoids to mimic in vivo heterogeneity .

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound in ovarian cancer cells?

  • Methodological Answer : Standardize assay conditions (e.g., serum concentration, incubation time) and use synchronized cell populations. Perform comparative studies with parallel cytotoxicity assays (e.g., Annexin V/PI vs. caspase-3 activation). Apply Hill equation modeling to account for non-linear dose responses .

Q. What strategies optimize the design of combinatorial studies with this compound and other anticancer agents?

  • Methodological Answer : Use Chou-Talalay synergy analysis to determine combination indices (CI). Prioritize agents targeting complementary pathways (e.g., PARP inhibitors for BRCA-mutant models). Monitor off-target effects via high-content screening (e.g., mitochondrial ROS, DNA damage markers) .

Q. How does this compound’s impact on mitochondrial dysfunction vary between normoxic and hypoxic tumor microenvironments?

  • Methodological Answer : Culture cells in hypoxia chambers (1% O₂) and measure oxygen consumption rates (OCR) via Seahorse assays. Compare mitochondrial membrane potential (ΔΨm) using TMRM staining and assess metabolic shifts via LC-MS-based metabolomics .

Q. What analytical frameworks are recommended for assessing this compound’s off-target effects in non-cancerous cells?

  • Methodological Answer : Perform high-throughput toxicity screening in primary human fibroblasts or induced pluripotent stem cells (iPSCs). Use RNA interference (RNAi) libraries to identify susceptibility genes. Validate findings in co-culture systems with immune cells (e.g., PBMCs) .

Q. How can researchers validate the role of calcium dysregulation in this compound-induced apoptosis?

  • Methodological Answer : Employ Fluo-4 AM or Fura-2 calcium indicators for live-cell imaging. Knock down calcium transporters (e.g., SERCA, MCU) using CRISPR/Cas9 and assess apoptosis rescue. Cross-validate with pharmacological inhibitors (e.g., BAPTA-AM) .

Methodological Notes

  • Data Reporting : Follow CONSORT-like guidelines for preclinical studies, including raw data deposition in public repositories (e.g., Figshare) and explicit documentation of statistical methods (e.g., ANOVA with Tukey post-hoc tests) .
  • Ethical Compliance : For studies involving human-derived cells, anonymize data and restrict access to principal investigators and trained personnel, as per institutional review board (IRB) protocols .
  • Literature Integration : Use systematic review frameworks (e.g., PRISMA) to synthesize conflicting evidence, prioritizing studies with robust experimental designs (≥3 biological replicates, validated reagents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.